molecular formula C6H8ClN3S B1621146 6-chloro-N-methyl-2-(methylsulfanyl)-4-pyrimidinamine CAS No. 478258-67-2

6-chloro-N-methyl-2-(methylsulfanyl)-4-pyrimidinamine

Cat. No.: B1621146
CAS No.: 478258-67-2
M. Wt: 189.67 g/mol
InChI Key: NHJWXOKUEKCRKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-chloro-N-methyl-2-(methylsulfanyl)-4-pyrimidinamine is a chemical compound with the molecular formula C6H8ClN3S It is a pyrimidine derivative, characterized by the presence of a chlorine atom, a methyl group, and a methylsulfanyl group attached to the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-methyl-2-(methylsulfanyl)-4-pyrimidinamine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloro-4,6-dimethylpyrimidine and methylthiol.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Reaction Steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and advanced purification techniques, such as chromatography, may be employed to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-methyl-2-(methylsulfanyl)-4-pyrimidinamine can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone derivative.

    Reduction: The compound can be reduced to remove the chlorine atom, resulting in the formation of a dechlorinated derivative.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form a variety of substituted pyrimidine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve the use of bases like sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the reaction.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Dechlorinated derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

6-chloro-N-methyl-2-(methylsulfanyl)-4-pyrimidinamine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 6-chloro-N-methyl-2-(methylsulfanyl)-4-pyrimidinamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structure and the nature of the target. The presence of the chlorine and methylsulfanyl groups can influence its binding affinity and specificity for the target molecules.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-6-methylaminopyrazine: Similar in structure but with a pyrazine ring instead of a pyrimidine ring.

    6-chloro-N-methyl-2-(methylsulfanyl)pyrimidin-4-amine: A closely related compound with slight variations in the substituents.

Uniqueness

6-chloro-N-methyl-2-(methylsulfanyl)-4-pyrimidinamine is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

6-chloro-N-methyl-2-methylsulfanylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClN3S/c1-8-5-3-4(7)9-6(10-5)11-2/h3H,1-2H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHJWXOKUEKCRKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC(=NC(=N1)SC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60363385
Record name 6-chloro-N-methyl-2-(methylsulfanyl)-4-pyrimidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60363385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>28.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24820735
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

478258-67-2
Record name 6-Chloro-N-methyl-2-(methylthio)-4-pyrimidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=478258-67-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-chloro-N-methyl-2-(methylsulfanyl)-4-pyrimidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60363385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-chloro-N-methyl-2-(methylsulfanyl)-4-pyrimidinamine
Reactant of Route 2
Reactant of Route 2
6-chloro-N-methyl-2-(methylsulfanyl)-4-pyrimidinamine
Reactant of Route 3
Reactant of Route 3
6-chloro-N-methyl-2-(methylsulfanyl)-4-pyrimidinamine
Reactant of Route 4
Reactant of Route 4
6-chloro-N-methyl-2-(methylsulfanyl)-4-pyrimidinamine
Reactant of Route 5
6-chloro-N-methyl-2-(methylsulfanyl)-4-pyrimidinamine
Reactant of Route 6
Reactant of Route 6
6-chloro-N-methyl-2-(methylsulfanyl)-4-pyrimidinamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.